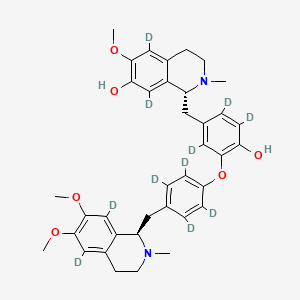

Daurisoline-d11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H42N2O6 |

|---|---|

Molecular Weight |

621.8 g/mol |

IUPAC Name |

(1R)-5,8-dideuterio-6-methoxy-2-methyl-1-[[2,3,6-trideuterio-4-hydroxy-5-[2,3,5,6-tetradeuterio-4-[[(1R)-5,8-dideuterio-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-3,4-dihydro-1H-isoquinolin-7-ol |

InChI |

InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1/i6D,7D,8D,9D,10D,11D,18D,19D,20D,21D,22D |

InChI Key |

BURJAQFYNVMZDV-SKPPNVEZSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C[C@@H]2C3=C(C(=C(C(=C3CCN2C)[2H])OC)O)[2H])[2H])OC4=C(C(=C(C(=C4[2H])[2H])C[C@@H]5C6=C(C(=C(C(=C6CCN5C)[2H])OC)OC)[2H])[2H])[2H])O)[2H] |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Daurisoline-d11: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Daurisoline-d11, a deuterated form of the naturally occurring bis-benzylisoquinoline alkaloid, Daurisoline. The focus is on its primary applications in research and development, supported by quantitative data, detailed experimental protocols, and visualizations of its core signaling pathways.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled version of Daurisoline, where eleven hydrogen atoms have been replaced with deuterium. This isotopic substitution is a critical tool in pharmaceutical research, primarily leveraged for its impact on the compound's metabolic profile and its utility in analytical quantification.

The parent compound, Daurisoline, is isolated from Menispermum dauricum and exhibits a range of biological activities, including antiarrhythmic effects and potential as an anticancer agent.[1][2] It functions as a potent autophagy blocker.[1] The biological activities of this compound are presumed to be identical to those of Daurisoline.

Primary Use of this compound

The primary application of this compound stems from the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[3] This property leads to two main uses:

-

Pharmacokinetic Studies : Deuteration can slow down the metabolism of a drug, leading to a longer half-life, increased drug exposure, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.[3] this compound is therefore a valuable tool for investigating the absorption, distribution, metabolism, and excretion (ADME) of Daurisoline, allowing for a more detailed understanding of its pharmacokinetic properties.

-

Internal Standard for Quantitative Analysis : In bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like this compound are ideal internal standards. Since they have nearly identical chemical and physical properties to the non-deuterated analyte, they co-elute and experience similar matrix effects and ionization suppression, allowing for accurate quantification of the analyte in complex biological samples.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its parent compound, Daurisoline.

| Property | This compound | Daurisoline | Reference(s) |

| Molecular Formula | C37H31D11N2O6 | C37H42N2O6 | |

| Molecular Weight | 621.81 g/mol | 610.74 g/mol | |

| CAS Number | Not available | 70553-76-3 | |

| Purity | Typically ≥98% | Typically ≥98% | |

| Solubility in DMSO | Not specified, expected similar to Daurisoline | 64 mg/mL (104.79 mM) |

Signaling Pathways and Mechanisms of Action

Daurisoline has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The primary mechanisms of action include the inhibition of autophagy and the suppression of glycolysis.

Inhibition of the PI3K/AKT/mTOR Pathway

Daurisoline has been demonstrated to suppress the progression of glioma by inhibiting autophagy through the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cellular processes and is often dysregulated in cancer. By inhibiting this pathway, Daurisoline can induce cancer cell apoptosis and cell cycle arrest.

Daurisoline inhibits the PI3K/AKT/mTOR signaling pathway.

Targeting the AKT-HK2 Axis in Lung Cancer

In lung cancer, Daurisoline has been shown to inhibit glycolysis by targeting the AKT-Hexokinase 2 (HK2) axis. It directly binds to AKT, which in turn antagonizes the AKT-GSK3β-c-Myc-HK2 signaling pathway, leading to a reduction in HK2 protein levels and subsequent inhibition of lung cancer progression.

Daurisoline inhibits the AKT-HK2 signaling axis.

Experimental Protocols

The following are representative protocols that can be adapted for research involving this compound.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is designed to assess the metabolic stability of this compound compared to its non-deuterated counterpart.

Objective: To determine the rate of metabolism of Daurisoline and this compound when incubated with liver microsomes.

Materials:

-

Daurisoline and this compound

-

Human or rat liver microsomes

-

NADPH regenerating system

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile for quenching the reaction

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare stock solutions of Daurisoline and this compound in DMSO.

-

In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound (either Daurisoline or this compound).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

-

-

Sample Preparation:

-

Centrifuge the quenched samples to pellet the protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for both Daurisoline and this compound.

-

Western Blot Analysis of AKT Pathway Modulation

This protocol outlines the procedure to investigate the effect of Daurisoline on the phosphorylation status of key proteins in the AKT signaling pathway.

Objective: To determine if Daurisoline inhibits the phosphorylation of AKT and downstream effectors.

Materials:

-

Cancer cell line of interest (e.g., glioma or lung cancer cells)

-

Daurisoline

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR, anti-total-mTOR)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection system

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to the desired confluency.

-

Treat the cells with varying concentrations of Daurisoline for a specified time period.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with cold PBS and lyse them with cell lysis buffer.

-

Quantify the protein concentration of the lysates using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL detection system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

-

Workflow for key experimental protocols.

Conclusion

This compound is a powerful research tool that enables detailed investigation into the pharmacokinetics and mechanisms of action of Daurisoline. Its use as an internal standard ensures the accuracy of quantitative bioanalytical methods, while its altered metabolic stability provides insights into the ADME properties of the parent compound. The anticancer potential of Daurisoline, through its inhibition of critical signaling pathways such as PI3K/AKT/mTOR and AKT-HK2, makes this compound an invaluable asset for researchers and scientists in the field of drug discovery and development.

References

Daurisoline-d11 as an Internal Standard for Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of a stable isotope-labeled internal standard, specifically Daurisoline-d11, in quantitative mass spectrometry. While specific experimental data for this compound is not extensively published, this guide will leverage established methodologies for Daurisoline as an internal standard and elucidate the significant advantages of employing its deuterated analog. The principles and protocols outlined herein are grounded in established practices for robust and accurate bioanalysis.

The Critical Role of Internal Standards in Quantitative Mass Spectrometry

In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), particularly in complex biological matrices, an internal standard (IS) is essential for achieving accurate and precise results.[1] An IS is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability throughout the analytical process.[1] This includes variations in sample preparation, injection volume, chromatographic retention, and ionization efficiency in the mass spectrometer.[1]

The ideal internal standard co-elutes with the analyte and exhibits similar chemical and physical properties.[2] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" because their behavior is nearly identical to that of the unlabeled analyte.[3] This near-perfect mimicry allows for the most effective compensation for matrix effects, a common challenge in bioanalysis where co-eluting compounds can suppress or enhance the analyte's signal.

Daurisoline as an Internal Standard: Established Methodologies

Daurisoline has been successfully used as an internal standard for the quantification of structurally similar alkaloids, such as Dauricine, in pharmacokinetic studies. The following sections detail the established experimental protocols and quantitative data from these studies. These methodologies provide a strong foundation for the use of this compound.

Experimental Protocols

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is crucial for the sensitive and selective quantification of analytes in biological matrices.

Sample Preparation: Protein Precipitation

A common and effective method for sample preparation in plasma is protein precipitation.

-

To a 100 µL aliquot of plasma, add the internal standard solution (Daurisoline).

-

Add 200 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for a specified time (e.g., 1 minute).

-

Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.

Liquid Chromatography Conditions

Chromatographic separation is typically achieved on a C18 column with a gradient elution.

| Parameter | Condition |

| Column | UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 80% B over 2 minutes, then re-equilibrate |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source is commonly used for quantification.

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 450 °C |

| Cone Gas Flow | 50 L/h |

| Desolvation Gas Flow | 800 L/h |

| MRM Transitions | See Table 2 |

Quantitative Data for Daurisoline as an Internal Standard

The following tables summarize the quantitative performance of UPLC-MS/MS methods using Daurisoline as an internal standard for the analysis of Dauricine.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 2 - 500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL |

| Intra-day Precision (RSD%) | < 13% |

| Inter-day Precision (RSD%) | < 13% |

| Accuracy | 95.8% - 105.9% |

| Mean Recovery | 91.5% - 95.1% |

| Matrix Effect | 88.0% - 90.3% |

Table 2: Mass Spectrometry MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Dauricine | 625.2 | 206.1 |

| Daurisoline (IS) | 611.3 | 192.1 |

The Superiority of this compound: A Deuterated Internal Standard

While Daurisoline is a suitable internal standard, a deuterated analog like this compound offers significant advantages, making it the preferred choice for robust and high-precision quantitative bioanalysis.

Key Advantages of this compound:

-

Near-Identical Physicochemical Properties: this compound and Daurisoline have virtually identical chemical properties, ensuring they behave similarly during sample extraction, chromatography, and ionization.

-

Co-elution with the Analyte: The deuterated internal standard will co-elute with the unlabeled analyte, which is crucial for compensating for matrix effects that can vary across the chromatographic peak.

-

Improved Accuracy and Precision: By effectively correcting for variations, this compound leads to more accurate and precise quantification of the analyte.

-

Reduced Method Variability: The use of a SIL-IS minimizes the impact of lot-to-lot variations in biological matrices and inconsistencies in sample preparation.

Experimental Workflow and Signaling Pathways

Diagram 1: General UPLC-MS/MS Experimental Workflow

Caption: A schematic of the typical workflow for quantitative analysis using UPLC-MS/MS with an internal standard.

Diagram 2: Logical Relationship of Internal Standardization

Caption: The ratio of the analyte to the internal standard signal is used to calculate the analyte concentration, compensating for analytical variability.

Conclusion

References

Daurisoline-d11: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Daurisoline-d11. As a deuterated analog of Daurisoline, its chemical behavior and stability profile are largely comparable to the parent compound. This document synthesizes available data to support its use in research and development, with a focus on clear data presentation, detailed experimental protocols, and visual representations of its mechanism of action.

Core Chemical Properties

This compound is a deuterated form of Daurisoline, a bis-benzylisoquinoline alkaloid.[1] The primary difference between this compound and Daurisoline is the isotopic labeling with deuterium, which increases its molecular weight. The fundamental chemical structure and resulting properties are otherwise expected to be nearly identical.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Daurisoline, which serve as a reliable reference for this compound.

| Property | Value | Source |

| Molecular Formula | C₃₇H₄₂N₂O₆ | [2] |

| Molecular Weight | 610.74 g/mol | [2][3][4] |

| Monoisotopic Mass | 610.30428706 Da | |

| Appearance | White to beige solid powder | |

| Boiling Point (Predicted) | 724.5 ± 60.0 °C | |

| Density (Predicted) | 1.218 ± 0.06 g/cm³ | |

| pKa (Predicted) | 9.31 ± 0.45 | |

| Complexity | 917 |

Solubility

The solubility of Daurisoline has been determined in various solvents, providing guidance for the preparation of stock and working solutions.

| Solvent | Concentration | Remarks |

| DMSO | 10 mg/mL | - |

| DMSO | 64 mg/mL (104.79 mM) | Use fresh DMSO as moisture can reduce solubility. |

| DMSO | 65 mg/mL (106.42 mM) | Use fresh DMSO as moisture can reduce solubility. |

| DMSO | 100 mg/mL (163.73 mM) | Use fresh DMSO as moisture can reduce solubility. |

| DMF | 10 mg/mL | - |

| Ethanol | 2 mg/mL | - |

| DMSO:PBS (pH 7.2) (1:10) | 0.09 mg/mL | - |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (4.09 mM) | Clear solution. |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (4.09 mM) | Clear solution. |

| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (4.09 mM) | Clear solution. |

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound. The following recommendations are based on stability data for Daurisoline.

| Form | Storage Temperature | Duration | Source |

| Powder | -20°C | 3 years | |

| In solvent | -80°C | 1 year | |

| In solvent | -20°C | 1 month |

To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions. For in vivo experiments, freshly prepared solutions are advised.

Biological Activity and Mechanism of Action

Daurisoline is recognized as a potent autophagy blocker and exhibits antiarrhythmic effects through its interaction with the hERG channel.

Autophagy Inhibition

Daurisoline and its isomer, dauricine, inhibit the maturation of autophagosomes by impairing lysosomal function. This is achieved by inhibiting the lysosomal V-type ATPase, which leads to an increase in lysosomal pH and reduced activity of lysosomal proteases. This blockage of the autophagy-lysosomal degradation pathway results in the accumulation of autophagic vacuoles.

Caption: Daurisoline inhibits protective autophagy, sensitizing cancer cells to chemotherapy.

hERG Channel Inhibition

Daurisoline exerts a blocking effect on the hERG (human Ether-à-go-go-Related Gene) potassium channel in a concentration- and voltage-dependent manner. This activity is responsible for its antiarrhythmic properties.

Experimental Protocols

The following are examples of experimental protocols that have been used to study Daurisoline. These methods can be adapted for studies involving this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Daurisoline on the viability of cancer cell lines.

-

Seed cells (e.g., HeLa) in 96-well plates at a density of 7,000 cells per well in DMEM with 1% serum.

-

Treat the cells with various concentrations of Daurisoline for the desired time.

-

Add 20 µL of MTT solution (2.5 mg/mL in PBS) to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

Dissolve the resulting formazan precipitate in 100 µL of DMSO.

-

Measure the optical density at 572 nm using a microplate reader to determine cell viability.

Pharmacokinetic Study in Beagle Dogs

This protocol describes an in vivo study to determine the pharmacokinetic profile of Daurisoline.

-

Administer Daurisoline intravenously to beagle dogs at a dose of 6 mg/kg.

-

Collect blood samples at predetermined time points: before dosing and at 2, 5, 10, 15, 20, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8 hours after dosing.

-

Process the blood samples to separate plasma.

-

Analyze the plasma concentrations of Daurisoline using a validated analytical method, such as UPLC-MS/MS.

Caption: Workflow for a pharmacokinetic study of Daurisoline.

Analytical Methodology

A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the determination of related compounds and can be adapted for this compound.

Sample Preparation

A one-step protein precipitation with acetonitrile is a common method for preparing biological samples.

Chromatographic Conditions

-

System: ACQUITY I-Class UPLC system

-

Column: UPLC BEH column

-

Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid.

-

Flow Rate: 0.4 mL/min

Mass Spectrometry Detection

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode.

This technical guide provides a foundational understanding of the chemical properties and stability of this compound, leveraging the extensive data available for its non-deuterated analog. The provided protocols and diagrams serve as a starting point for researchers and drug development professionals working with this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Daurisoline-d11

For Researchers, Scientists, and Drug Development Professionals

Abstract: Daurisoline-d11 is the deuterated form of Daurisoline, a bisbenzylisoquinoline alkaloid naturally found in Menispermum dauricum.[1][2][3][4] The introduction of deuterium can modify the pharmacokinetic properties of the parent molecule, making deuterated compounds valuable tools in drug discovery and metabolic studies.[5] This guide provides a comprehensive overview of a plausible synthetic and purification strategy for this compound, designed for research and development purposes. The methodologies presented are based on established synthetic reactions for isoquinoline alkaloids and general deuterium labeling techniques, as specific proprietary methods for this compound are not publicly available.

Proposed Synthesis of Daurisoline

The total synthesis of Daurisoline, a complex bisbenzylisoquinoline alkaloid, can be approached through a convergent synthesis strategy. This involves the independent synthesis of two key isoquinoline intermediates, followed by their coupling to form the characteristic diaryl ether linkage.

1.1. Synthesis of the Tetrahydroisoquinoline Core

A foundational method for the synthesis of the tetrahydroisoquinoline core is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.

Experimental Protocol: Pictet-Spengler Reaction

-

Reaction Setup: A solution of the corresponding β-phenylethylamine (1 equivalent) and an appropriate aldehyde (1.1 equivalents) in a suitable solvent (e.g., toluene or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Acid Catalysis: A catalytic amount of a protic acid (e.g., trifluoroacetic acid or p-toluenesulfonic acid) is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

1.2. Formation of the Diaryl Ether Linkage

The crucial diaryl ether bond in the Daurisoline scaffold can be formed via an Ullmann condensation reaction. This copper-catalyzed reaction couples an aryl halide with a phenol.

Experimental Protocol: Ullmann Condensation

-

Reaction Setup: In a reaction vessel, the synthesized phenolic isoquinoline intermediate (1 equivalent), the aryl halide isoquinoline intermediate (1 equivalent), a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., a diamine or an amino acid), and a base (e.g., cesium carbonate or potassium phosphate) are combined in a high-boiling polar solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).

-

Inert Atmosphere: The vessel is flushed with an inert gas (e.g., argon or nitrogen).

-

Reaction Conditions: The reaction mixture is heated to a high temperature (typically between 100-150 °C) and stirred vigorously. The reaction is monitored by TLC or LC-MS.

-

Work-up: After completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered to remove inorganic salts. The filtrate is washed with water and brine.

-

Purification: The organic phase is dried, concentrated, and the resulting crude Daurisoline is purified by column chromatography.

Deuterium Labeling of Daurisoline

Late-stage deuterium labeling of the synthesized Daurisoline is an efficient method to produce this compound. Hydrogen-deuterium exchange (H/D exchange) reactions catalyzed by transition metals are a common strategy for this purpose.

Experimental Protocol: Iridium-Catalyzed H/D Exchange

-

Reaction Setup: Synthesized Daurisoline (1 equivalent) and an iridium catalyst (e.g., Crabtree's catalyst) are dissolved in a deuterated solvent (e.g., deuterated dichloromethane or 1,2-dichloroethane) in a high-pressure reaction vessel.

-

Deuterium Source: The vessel is purged with deuterium gas (D2), and then pressurized with D2 to the desired pressure.

-

Reaction Conditions: The reaction is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a set period. The extent of deuteration is monitored by mass spectrometry.

-

Work-up: Upon completion, the deuterium gas is carefully vented, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified to remove the catalyst and any non-deuterated starting material.

Purification of this compound

A multi-step purification protocol is essential to obtain high-purity this compound suitable for research and drug development applications. This typically involves acid-base extraction followed by chromatographic techniques.

3.1. Acid-Base Extraction

-

The crude this compound is dissolved in a water-immiscible organic solvent (e.g., dichloromethane).

-

The organic solution is extracted with an aqueous acid solution (e.g., 1M HCl). The basic nitrogen atoms of the alkaloid are protonated, rendering it soluble in the aqueous phase.

-

The aqueous layer is separated and then basified with a base (e.g., ammonium hydroxide or sodium hydroxide) to deprotonate the alkaloid, causing it to precipitate or be extractable back into an organic solvent.

-

The purified alkaloid is then extracted with an organic solvent, and the organic layers are combined, dried, and concentrated.

3.2. Chromatographic Purification

Further purification is achieved using chromatographic methods.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

Column: A preparative reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, is employed.

-

Detection: UV detection at a wavelength where Daurisoline shows strong absorbance is used to monitor the elution.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected.

-

Final Step: The collected fractions are combined, and the solvent is removed to yield the purified product.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Outcomes

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Pictet-Spengler | β-phenylethylamine, Aldehyde, TFA | Toluene | 110 | 12 | 75 | >95 |

| 2 | Ullmann Condensation | Isoquinoline intermediates, CuI, Cs2CO3 | DMF | 120 | 24 | 60 | >90 |

| 3 | H/D Exchange | Daurisoline, Iridium catalyst, D2 gas | CD2Cl2 | 50 | 48 | 85 | >98 (Isotopic) |

| 4 | HPLC Purification | - | Acetonitrile/Water | 25 | - | 90 | >99.5 |

Table 2: Characterization Data for this compound

| Analysis | Parameter | Expected Value |

| Mass Spectrometry | [M+H]+ | m/z = 622.8 (approx.) |

| Isotopic Purity | >98% | |

| NMR Spectroscopy | ¹H NMR | Reduction in signal intensity at deuterated positions |

| ²H NMR | Signals corresponding to deuterated positions | |

| HPLC | Purity | >99.5% |

Visualizations

Caption: Proposed workflow for the synthesis and purification of this compound.

Caption: Detailed purification workflow for this compound.

References

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Daurisoline-d11 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of regulated bioanalysis, the pursuit of precise and reliable data is paramount. The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the preferred choice for their ability to minimize variability and enhance data accuracy.[1] This technical guide delves into the core mechanism of action of Daurisoline-d11 as an internal standard, providing a comprehensive overview for its application in the quantitative analysis of daurisoline.

The Core Principle: Mitigating Variability in Bioanalysis

An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing.[1] Its primary role is to compensate for variability that can occur during the analytical process, including sample preparation, extraction, and analysis.[1] A well-chosen internal standard will track the analyte through the entire analytical process, correcting for variations in extraction recovery, matrix effects, and instrument response.[1]

This compound, as a deuterated analog of daurisoline, is considered the "gold standard" for the quantitative analysis of daurisoline.[2] Its chemical and physical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation and analysis. This mimicry is crucial for correcting analytical variability and ensuring accurate quantification.

Mechanism of Action of this compound

The efficacy of this compound as an internal standard is rooted in its structural and chemical similarity to daurisoline. The key difference lies in the replacement of 11 hydrogen atoms with deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte (daurisoline) and the internal standard (this compound), while their shared chemical properties ensure they behave almost identically during the analytical process.

Here's a breakdown of how this compound compensates for potential errors:

-

Sample Preparation and Extraction: During sample preparation steps like protein precipitation or liquid-liquid extraction, any loss of the analyte will be mirrored by a proportional loss of the internal standard. Because the ratio of the analyte to the internal standard is measured, this loss is accounted for in the final calculation.

-

Chromatographic Co-elution: Ideally, the deuterated internal standard should co-elute with the compound being quantified. This ensures that both the analyte and the internal standard experience the same matrix effects at the same time during chromatographic separation.

-

Ionization Efficiency and Matrix Effects: In electrospray ionization (ESI) mass spectrometry, matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. Since this compound co-elutes and has nearly identical ionization efficiency to daurisoline, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, these matrix effects are effectively normalized.

-

Instrument Variability: Minor fluctuations in the mass spectrometer's performance can affect the signal intensity. As both the analyte and the internal standard are measured simultaneously, any instrument drift will affect both compounds equally, and the ratio will remain constant.

Representative Experimental Protocol

The following is a representative protocol for the use of this compound as an internal standard in a bioanalytical method for the quantification of daurisoline in plasma.

Sample Preparation

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

LC System: A suitable UHPLC system.

-

Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Daurisoline: Precursor ion > Product ion (specific m/z values would be determined during method development).

-

This compound: Precursor ion > Product ion (specific m/z values would be determined during method development, with an expected mass shift corresponding to the 11 deuterium atoms).

-

Data Presentation

The following tables represent the kind of quantitative data expected from a validated bioanalytical method using this compound.

Table 1: Representative Calibration Curve Data

| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1 | 1,250 | 50,000 | 0.025 | 1.02 | 102.0 |

| 5 | 6,300 | 51,000 | 0.124 | 4.95 | 99.0 |

| 20 | 25,500 | 50,500 | 0.505 | 20.1 | 100.5 |

| 100 | 128,000 | 51,200 | 2.500 | 99.8 | 99.8 |

| 500 | 645,000 | 51,600 | 12.500 | 501.2 | 100.2 |

| 1000 | 1,290,000 | 51,800 | 24.903 | 996.1 | 99.6 |

Table 2: Representative Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 1.03 | 103.0 | 4.5 |

| Low | 3 | 2.95 | 98.3 | 3.8 |

| Medium | 150 | 152.1 | 101.4 | 2.5 |

| High | 800 | 790.4 | 98.8 | 3.1 |

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical basis for using an internal standard.

Caption: Experimental workflow for bioanalytical quantification using an internal standard.

Caption: Logical relationship of internal standard correction for accurate quantification.

Conclusion

The use of this compound as an internal standard is a critical component for developing robust and reliable bioanalytical methods for the quantification of daurisoline. Its mechanism of action relies on the fundamental principle of isotopic dilution, where the deuterated standard mimics the behavior of the analyte throughout the analytical process. This allows for the effective compensation of variability introduced during sample preparation and analysis, ultimately leading to highly accurate and precise quantitative data that can be confidently used to support drug development programs. The initial investment in a deuterated standard can lead to more reliable data, reducing the risk of costly study failures and delays in drug development timelines.

References

A Technical Guide to Daurisoline-d11 for Researchers

An In-depth Resource for Scientists and Drug Development Professionals on the Commercially Available Deuterated Daurisoline Isotope

This technical guide provides a comprehensive overview of commercially available Daurisoline-d11, a deuterated form of the bis-benzylisoquinoline alkaloid Daurisoline. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as an internal standard or tracer in various experimental settings.

Commercially Available this compound Suppliers

For researchers seeking to procure this compound, MedChemExpress (MCE) has been identified as a commercial supplier.[1][2][3][4] While other suppliers such as AdooQ Bioscience and ChemFaces offer the non-deuterated form of Daurisoline, their inventory of the deuterated analog is not explicitly listed.[5]

Table 1: Quantitative Data for Commercially Available this compound

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Sizes | Price |

| MedChemExpress | HY-N0221S2 | >98% | Not explicitly stated | 1 mg, 5 mg, 10 mg | Inquire |

Data is based on available information and may require direct inquiry with the supplier for the most up-to-date details.

Core Concepts and Mechanism of Action

Daurisoline is a natural product isolated from Menispermum dauricum and Rhizoma Menispermi. It is recognized for its potent biological activities, primarily as an autophagy blocker. Autophagy is a cellular self-degradation process essential for maintaining cellular homeostasis. Dysregulation of autophagy has been implicated in a variety of diseases, including cancer.

Daurisoline exerts its inhibitory effect on autophagy by impairing the fusion of autophagosomes with lysosomes, a critical step in the autophagic process. This disruption leads to the accumulation of autophagosomes and autophagic substrates like p62/SQSTM1. The mechanism underlying this inhibition involves the suppression of lysosomal function.

Recent studies have elucidated the involvement of key signaling pathways in Daurisoline's mechanism of action. Notably, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. By inhibiting this pathway, Daurisoline can effectively halt the progression of autophagic processes.

Figure 1: Daurisoline's inhibitory effect on the PI3K/AKT/mTOR pathway and autophagosome-lysosome fusion.

Experimental Protocols

The following protocols provide a general framework for utilizing Daurisoline in cell-based assays to study its effects on autophagy.

Protocol 1: Monitoring Autophagic Flux by Western Blotting for LC3-II and p62

This protocol is adapted from methodologies described in studies investigating Daurisoline's effect on autophagy.

1. Cell Culture and Treatment:

-

Culture cells (e.g., HeLa) in appropriate media to 70-80% confluency.

-

Treat cells with desired concentrations of Daurisoline (e.g., 10-40 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

For monitoring autophagic flux, a lysosomal inhibitor such as Bafilomycin A1 (100 nM) can be added for the last 2-4 hours of Daurisoline treatment.

2. Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

3. Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE (e.g., 12-15% gel for LC3) and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

The ratio of LC3-II to LC3-I or the level of LC3-II normalized to the loading control is used as an indicator of autophagosome formation.

-

The level of p62 normalized to the loading control is used as an indicator of autophagic degradation. An accumulation of p62 suggests inhibition of autophagy.

Figure 2: Experimental workflow for monitoring autophagy by Western Blot.

Protocol 2: Analysis of PI3K/AKT/mTOR Pathway Activation

1. Cell Treatment and Lysis:

-

Follow the same cell culture and treatment protocol as described in Protocol 1.

-

Lyse cells in a buffer containing phosphatase inhibitors in addition to protease inhibitors.

2. Western Blotting:

-

Perform western blotting as described in Protocol 1.

-

Use primary antibodies specific for the phosphorylated and total forms of PI3K, AKT, and mTOR to assess their activation status.

3. Data Analysis:

-

Quantify the band intensities for both phosphorylated and total proteins.

-

The ratio of the phosphorylated form to the total form of each protein is used to determine the level of pathway activation.

Conclusion

This compound is a valuable tool for researchers studying the pharmacokinetics and mechanism of action of Daurisoline. Its primary commercial source identified is MedChemExpress. The inhibitory effect of Daurisoline on autophagy, mediated through the PI3K/AKT/mTOR pathway, provides a clear avenue for experimental investigation. The provided protocols offer a starting point for researchers to design and execute experiments to further elucidate the biological roles of this intriguing natural product. Direct communication with suppliers is recommended to obtain the most accurate and up-to-date product specifications.

References

Isotopic Purity of Daurisoline-d11: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds like Daurisoline-d11 is a critical parameter that ensures the accuracy and reliability of experimental results. This technical guide provides an in-depth overview of the importance of isotopic purity, detailed methodologies for its determination, and an illustrative example of data presentation. Daurisoline, a bis-benzylisoquinoline alkaloid, is investigated for its potential as an autophagy blocker in cancer research and its role in inhibiting the AKT-HK2 signaling pathway.[1][2] The use of its deuterated analog, this compound, is invaluable in various studies, including metabolic profiling and as an internal standard in quantitative mass spectrometry-based assays.

The Significance of Isotopic Purity

Isotopic purity refers to the percentage of a molecule that contains the desired number of heavy isotopes at specific positions. For this compound, this means quantifying the proportion of molecules that contain exactly eleven deuterium atoms. High isotopic purity is essential to:

-

Minimize interference: In mass spectrometry, the presence of incompletely deuterated species can create overlapping isotopic patterns, complicating data analysis and reducing the accuracy of quantification.

-

Ensure accurate quantification: When used as an internal standard, the isotopic purity of the deuterated compound directly impacts the accuracy of the measured concentration of the analyte.

-

Elucidate metabolic pathways: In metabolic studies, knowing the precise isotopic composition is crucial for tracking the fate of the labeled compound and its metabolites.

Determination of Isotopic Purity: Experimental Protocols

The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a compound. The high resolving power allows for the separation of ions with very small mass differences, enabling the quantification of different isotopologues.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a dilute working solution (e.g., 1 µg/mL) from the stock solution using the same solvent.

-

Prepare a similar concentration of non-deuterated Daurisoline as a reference standard.

-

-

Instrumentation and Analysis:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

-

Inject the Daurisoline and this compound solutions into the LC-HRMS system.

-

Acquire full-scan mass spectra in positive ion mode, as Daurisoline readily forms a protonated molecule [M+H]+.

-

Ensure the mass resolution is sufficient to resolve the isotopic peaks of the molecular ion cluster.

-

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of both Daurisoline and this compound.

-

From the mass spectrum of the this compound peak, identify the monoisotopic peak (M+0, corresponding to the molecule with all 11 deuterium atoms) and the peaks corresponding to molecules with fewer deuterium atoms (M-1, M-2, etc.).

-

Calculate the relative abundance of each isotopologue. .

-

The isotopic purity is expressed as the percentage of the desired deuterated species relative to the sum of all detected isotopologues of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atomic nuclei. For deuterated compounds, the absence of signals at specific chemical shifts in the ¹H NMR spectrum, compared to the spectrum of the non-deuterated compound, indicates successful deuterium incorporation.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh and dissolve a sufficient amount of this compound in a suitable deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) to achieve a concentration of 5-10 mg/mL.

-

Prepare a corresponding sample of non-deuterated Daurisoline for comparison.

-

-

Instrumentation and Analysis:

-

Acquire a ¹H NMR spectrum of both the Daurisoline and this compound samples using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Compare the ¹H NMR spectrum of this compound to that of the non-deuterated standard.

-

The reduction in the integral of the signals corresponding to the positions of deuteration indicates the level of deuterium incorporation.

-

Isotopic purity can be estimated by comparing the integrals of the residual proton signals in the deuterated positions to the integrals of non-deuterated positions within the same molecule.

-

Data Presentation

The quantitative data on the isotopic purity of this compound should be summarized in a clear and structured table for easy comparison.

| Analytical Method | Parameter Measured | Result |

| HRMS | Isotopic Distribution | |

| % D11 | >98% (Hypothetical) | |

| % D10 | <2% (Hypothetical) | |

| % D9 | <0.5% (Hypothetical) | |

| ¹H NMR | Deuterium Incorporation | |

| % Deuteration at specified positions | >98% (Hypothetical) |

Daurisoline Signaling Pathway

Daurisoline has been shown to inhibit the proliferation of lung cancer cells by targeting the AKT-HK2 signaling axis.[1][2] The following diagram illustrates this inhibitory pathway.

Caption: Daurisoline inhibits the AKT/GSK3β/c-Myc/HK2 signaling pathway.

Experimental Workflow for Isotopic Purity Determination

The logical flow of experiments to ascertain the isotopic purity of this compound is depicted below.

Caption: Workflow for determining the isotopic purity of this compound.

References

Daurisoline vs. Daurisoline-d11 in Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the comparative use of daurisoline and its deuterated analog, daurisoline-d11, in the context of pharmacokinetic (PK) studies. The document details the established role of this compound as an internal standard and explores its potential as a therapeutic agent with modified pharmacokinetic properties based on the principles of deuterium substitution in drug development.

Introduction to Daurisoline and the Role of Deuteration

Daurisoline is a bisbenzylisoquinoline alkaloid naturally occurring in the rhizomes of Menispermum dauricum. It has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, neuroprotective, and anti-arrhythmic effects.[1] More recently, daurisoline has been identified as a potent autophagy blocker, a mechanism that is being explored for its therapeutic potential in oncology.[2][3] Specifically, it has been shown to inhibit autophagy by activating the PI3K/Akt/mTOR signaling pathway and also by suppressing the JAK2/STAT3 pathway through the prevention of PPARα ubiquitination.[4][5]

The therapeutic application of many promising compounds is often limited by suboptimal pharmacokinetic profiles, such as rapid metabolism. A strategic approach to mitigate this is "deuteration," the selective replacement of hydrogen atoms with their stable, heavier isotope, deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make the molecule more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. This phenomenon, known as the "kinetic isotope effect," can slow down the rate of metabolism.

Potential pharmacokinetic advantages of deuterated drugs over their non-deuterated counterparts include:

-

Increased drug exposure (AUC): A longer duration of the drug in systemic circulation.

-

Longer half-life (t1/2): Potentially reducing dosing frequency.

-

Altered metabolite profiles: Which may lead to a reduction in the formation of toxic metabolites.

Deutetrabenazine stands as the first deuterated drug to receive FDA approval, demonstrating a superior pharmacokinetic profile over its non-deuterated counterpart, tetrabenazine, which allows for reduced dosage and dosing frequency.

This compound as an Internal Standard in Bioanalysis

In the quantitative analysis of daurisoline in biological matrices (e.g., plasma, urine), a robust and reliable bioanalytical method is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in LC-MS/MS-based bioanalysis and is recommended by regulatory agencies like the FDA.

A deuterated internal standard is ideal because it has nearly identical physicochemical properties to the analyte (daurisoline). This means it co-elutes chromatographically and behaves similarly during sample extraction and ionization. However, due to its higher mass, it is readily distinguishable by the mass spectrometer. This allows this compound to effectively compensate for variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of daurisoline.

Hypothetical Pharmacokinetic Comparison: Daurisoline vs. This compound as a Therapeutic Agent

While no direct head-to-head pharmacokinetic studies of daurisoline versus this compound as a therapeutic agent have been published, we can project the likely outcomes based on the principles of deuteration. A hypothetical study would aim to quantify the improvements in the pharmacokinetic profile of this compound.

Projected Pharmacokinetic Parameters

The following table summarizes the anticipated pharmacokinetic parameters for daurisoline versus a hypothetically improved this compound, based on the kinetic isotope effect leading to reduced metabolism.

| Parameter | Daurisoline (Hypothetical Data) | This compound (Projected Data) | Pharmacokinetic Implication |

| Cmax (ng/mL) | 450 | 500 | Slower metabolism may lead to a slightly higher peak concentration. |

| Tmax (h) | 1.0 | 1.5 | The rate of absorption is generally not affected by deuteration. |

| AUC(0-t) (ng·h/mL) | 1500 | 2500 | Reduced clearance leads to significantly greater overall drug exposure. |

| t1/2 (h) | 4.5 | 8.0 | Slower metabolism extends the time the drug remains in the body. |

| CL/F (L/h/kg) | 2.5 | 1.5 | The primary benefit of deuteration is reduced metabolic clearance. |

Note: The data presented for Daurisoline are representative values for illustrative purposes. The data for this compound are projected based on the known effects of deuteration on drug metabolism.

Experimental Protocols

A well-designed study is crucial to compare the pharmacokinetic profiles of daurisoline and this compound. A head-to-head, crossover study design in an animal model is recommended to minimize inter-individual variability.

Animal Study Protocol

-

Animal Model: Male Sprague-Dawley rats (250-300 g).

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. They are fasted overnight before dosing.

-

Study Design: A single-dose, two-period crossover design with a one-week washout period between doses.

-

Dosing:

-

Group 1 (n=6): Receives daurisoline (e.g., 5 mg/kg) via oral gavage.

-

Group 2 (n=6): Receives this compound (5 mg/kg) via oral gavage.

-

After the washout period, the groups are crossed over.

-

-

Blood Sampling: Blood samples (approx. 0.3 mL) are collected from the tail vein into heparinized tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 min at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of rat plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (for daurisoline analysis, a structural analog could be used, or for a comparative study, a different deuterated standard if available).

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new plate or vials for injection.

-

-

Chromatographic Conditions:

-

System: UPLC system.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometric Conditions:

-

System: Triple quadrupole mass spectrometer.

-

Ionization: Positive electrospray ionization (ESI+).

-

Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Daurisoline: Q1/Q3 (e.g., m/z 611.3 -> 396.2)

-

This compound: Q1/Q3 (e.g., m/z 622.3 -> 407.2)

-

-

-

Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA or ICH M10), including assessments of selectivity, accuracy, precision, recovery, calibration curve, and stability.

Visualizations: Workflows and Signaling Pathways

Experimental and Analytical Workflow

Caption: Workflow for a comparative pharmacokinetic study of daurisoline and this compound.

Daurisoline's Effect on the PI3K/Akt/mTOR Signaling Pathway

Caption: Daurisoline activates the PI3K/Akt/mTOR pathway, leading to the inhibition of autophagy.

Daurisoline's Effect on the JAK2/STAT3 Signaling Pathway

Caption: Daurisoline stabilizes PPARα by blocking its ubiquitination, leading to inhibition of JAK2/STAT3 signaling.

Conclusion

This compound plays a dual role in the pharmacokinetic evaluation of daurisoline. Its established and critical function is as a stable isotope-labeled internal standard, which is indispensable for the accurate and precise quantification of daurisoline in biological samples. Furthermore, based on the well-established principles of the kinetic isotope effect, this compound holds significant potential as a new chemical entity. A deuterated version of daurisoline could exhibit a superior pharmacokinetic profile, including increased exposure and a longer half-life, which could translate into a more effective therapeutic agent with a more convenient dosing regimen. The experimental and analytical frameworks provided in this guide offer a robust foundation for conducting the necessary studies to formally compare the pharmacokinetics of daurisoline and this compound and to explore the full therapeutic potential of this deuterated compound.

References

- 1. Daurisoline suppress glioma progression by inhibiting autophagy through PI3K/AKT/mTOR pathway and increases TMZ sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Natural autophagy blockers, dauricine (DAC) and daurisoline (DAS), sensitize cancer cells to camptothecin-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Daurisoline attenuates H2O2-induced chondrocyte autophagy by activating the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Daurisoline inhibits pancreatic cancer progression by direct binding to PPARα and blocking its ubiquitination-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Research Applications of Daurisoline-d11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daurisoline is a bis-benzylisoquinoline alkaloid with a range of documented pharmacological activities, including antiarrhythmic, anti-cancer, and neuroprotective effects. As a potent autophagy blocker, it has garnered significant interest in oncology research. Daurisoline-d11, a deuterated form of daurisoline, serves as a critical tool for the advanced investigation of daurisoline's pharmacokinetic and pharmacodynamic properties. The substitution of hydrogen with deuterium atoms creates a stable isotope-labeled internal standard, ideal for quantitative mass spectrometry-based assays. This modification can also subtly influence metabolic pathways, offering a unique avenue for studying the biotransformation of daurisoline. This technical guide provides an in-depth overview of the preliminary research applications of this compound, focusing on its utility in studying the biological activities of its non-deuterated counterpart, daurisoline.

Core Applications of this compound

The primary applications of this compound in preliminary research settings revolve around its use as a tool to elucidate the mechanisms and pharmacokinetics of daurisoline. These include:

-

Quantitative Bioanalysis: this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods, allowing for precise and accurate quantification of daurisoline in biological matrices such as plasma, tissues, and cell lysates.

-

Pharmacokinetic Studies: By using this compound, researchers can conduct detailed pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of daurisoline.

-

Metabolite Identification: Deuterium labeling can aid in the identification of drug metabolites by creating a distinct isotopic signature that can be easily traced in mass spectrometry analysis.

-

Mechanism of Action Studies: While this compound is expected to have a similar pharmacological profile to daurisoline, subtle differences in its metabolic stability can be leveraged to investigate specific enzymatic pathways involved in daurisoline's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of daurisoline, which is the analyte of interest in studies utilizing this compound.

Table 1: Inhibitory Concentration (IC50) of Daurisoline in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| EC1 | Esophageal Squamous Cell Carcinoma | 5.50 | CCK-8 | [1] |

| ECA109 | Esophageal Squamous Cell Carcinoma | 8.73 | CCK-8 | [1] |

| HeLa | Cervical Cancer | 74.75 ± 1.03 | CPT-induced autophagy inhibition | |

| A549 | Lung Cancer | 50.54 ± 1.02 | CPT-induced autophagy inhibition | |

| HCT-116 | Colorectal Cancer | 80.81 ± 1.10 | CPT-induced autophagy inhibition |

Table 2: Effect of Daurisoline on hERG Channel Inhibition

| Parameter | Value | Reference |

| IC50 | 9.6 µM |

Key Experimental Protocols

Detailed methodologies for key experiments investigating the effects of daurisoline, where this compound would be used for analytical purposes, are provided below.

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of daurisoline on the viability of cancer cells.

-

Cell Seeding: Plate cells in 96-well plates at a density of 2 x 10³ cells per well and incubate overnight.

-

Treatment: Treat the cells with varying concentrations of daurisoline (or a vehicle control, typically 0.1% DMSO) for designated time points (e.g., 24, 48, 72 hours).[1]

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay

This assay evaluates the long-term effect of daurisoline on the proliferative capacity of single cells.

-

Cell Seeding: Seed 500 cells per well in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with the indicated concentrations of daurisoline.

-

Incubation: Culture the cells for 10-14 days, replacing the medium with fresh medium containing daurisoline every 3 days.

-

Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.

-

Quantification: Count the number of colonies (typically containing >50 cells).

Autophagy Inhibition Assay

This protocol assesses the ability of daurisoline to block the autophagic process.

-

Cell Culture and Treatment: Culture cells (e.g., HeLa, A549, or HCT-116) and treat with daurisoline at various concentrations.

-

Western Blot Analysis:

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against LC3 and p62, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) system. An increase in the LC3-II/LC3-I ratio and p62 accumulation indicates autophagy inhibition.

-

-

Lysosomal Acidification Assay:

-

Treat cells with daurisoline.

-

Stain cells with Acridine Orange or LysoTracker Red.

-

Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in red fluorescence indicates impaired lysosomal acidification.

-

hERG Potassium Channel Assay (Patch Clamp)

This electrophysiological technique directly measures the effect of daurisoline on the hERG channel currents.

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Recording: Perform whole-cell patch-clamp recordings at physiological temperature (37°C).

-

Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A recommended protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.

-

Drug Application: Perfuse the cells with increasing concentrations of daurisoline.

-

Data Analysis: Measure the peak tail current amplitude in the presence of different daurisoline concentrations and calculate the IC50 value by fitting the data to the Hill equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by daurisoline and a typical experimental workflow for its investigation.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Daurisoline in Plasma Samples using Daurisoline-d11 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Daurisoline in plasma samples using a stable isotope-labeled internal standard, Daurisoline-d11, by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This methodology is critical for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.

Introduction

Daurisoline is a bis-benzylisoquinoline alkaloid with a range of pharmacological activities. Accurate quantification of Daurisoline in biological matrices like plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in bioanalysis. It offers superior accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response. This compound, being chemically identical to the analyte, co-elutes and experiences the same ionization efficiency, ensuring reliable quantification.

Experimental Protocols

This section details the materials and methods for the analysis of Daurisoline in plasma.

Materials and Reagents

-

Daurisoline standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Control plasma (e.g., rat, human)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

UPLC-MS/MS Instrumentation

-

UPLC System: A system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 column (e.g., 2.1 × 50 mm, 1.7 μm) is recommended.

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of Daurisoline and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Daurisoline by serial dilution of the stock solution with 50% acetonitrile.

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50% acetonitrile.

-

Calibration Standards and QC Samples: Spike control plasma with the Daurisoline working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting Daurisoline from plasma.

-

Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution and vortex briefly.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an appropriate volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

The following are recommended starting conditions and can be optimized for specific instrumentation.

UPLC Conditions:

-

Column: C18, 2.1 × 50 mm, 1.7 μm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient Elution:

-

0-0.5 min: 30% B

-

0.5-2.0 min: 30% - 90% B

-

2.0-2.5 min: 90% B

-

2.5-2.6 min: 90% - 30% B

-

2.6-3.0 min: 30% B

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

MRM Transitions:

-

Daurisoline: The molecular weight of Daurisoline is approximately 610.7 g/mol . The precursor ion is the protonated molecule [M+H]⁺ at m/z 611.2. A common product ion is observed at m/z 191.9.[1]

-

This compound (Internal Standard): The precursor ion will be [M+11+H]⁺ at m/z 622.2. The product ion is expected to be the same as the unlabeled compound, m/z 191.9, assuming the deuterium labels are not on the fragmented portion.

-

Data Presentation: Method Validation Summary

A summary of typical validation parameters for the analysis of Daurisoline in plasma is presented in the table below. These values are based on published data and serve as a guideline.[2]

| Parameter | Result |

| Linearity Range | 3 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 3 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%RSD) | < 13% |

| Inter-day Precision (%RSD) | < 13% |

| Accuracy (% Bias) | 91.0% - 105.3% |

| Recovery | 77.4% - 86.9% |

| Matrix Effect | Not explicitly stated in the primary reference, but the use of a SIL-IS minimizes its impact. |

| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term) and should be determined during method validation. |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the plasma sample analysis workflow.

Caption: Workflow for Daurisoline analysis in plasma.

Logical Relationship of Internal Standard Use

This diagram explains the principle of using a stable isotope-labeled internal standard.

Caption: Principle of stable isotope-labeled internal standard.

References

Application Notes and Protocols: Daurisoline-d11 Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Daurisoline-d11 solutions. The following information is based on the available data for Daurisoline, the non-deuterated analogue of this compound. The physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts.

Introduction

Daurisoline is a bis-benzylisoquinoline alkaloid isolated from the rhizomes of Menispermum dauricum.[1][2] It is a potent autophagy blocker with antiarrhythmic effects.[1][2] Recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit glycolysis in lung cancer by targeting the AKT-HK2 axis and suppress glioma progression by inhibiting autophagy through the PI3K/AKT/mTOR pathway.[3] this compound is a deuterated form of Daurisoline, intended for use as an internal standard in analytical applications or for metabolic studies.

Quantitative Data Summary

The following tables summarize the solubility and storage recommendations for Daurisoline. This data should be considered a strong proxy for this compound.

Table 1: Solubility of Daurisoline

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | up to 100 | up to 163.74 | Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility. Sonication or gentle heating may be required to achieve maximum solubility. |

| DMF | 10 | 16.37 | - |

| Ethanol | 2 | 3.27 | - |

| DMSO:PBS (pH 7.2) (1:10) | 0.09 | 0.15 | - |

Data compiled from multiple sources.

Table 2: Recommended Storage Conditions

| Form | Storage Temperature (°C) | Duration | Notes |

| Solid Powder | -20 | 3 years | Store in a desiccated environment. |

| Stock Solution in Solvent | -80 | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |

| Stock Solution in Solvent | -20 | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

Data compiled from multiple sources.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of this compound).

-

Vortex the solution vigorously to dissolve the compound.

-

If necessary, sonicate the solution or warm it in a water bath to aid dissolution.

-

Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).

Preparation of Aqueous Working Solutions for In Vitro Assays

Objective: To prepare a diluted, aqueous-based working solution of this compound for cell-based assays.

Materials:

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Cell culture medium